molecular formula C22H25N5O2 B14879559 N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide

N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide

Cat. No.: B14879559
M. Wt: 391.5 g/mol
InChI Key: UIELOSNGEKYXAT-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group, a methoxyphenyl group, and a pyrazolo[1,5-a]pyrazine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide involves several steps. The key synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the methoxyphenyl group and the cyclopropyl group. The final step involves the formation of the piperidine-4-carboxamide moiety. Common reagents used in these reactions include cyclopropylamine, 3-methoxybenzaldehyde, and various coupling agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis or flow chemistry techniques .

Chemical Reactions Analysis

N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It can also modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied .

Comparison with Similar Compounds

N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-cyclopropyl-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H25N5O2/c1-29-18-4-2-3-16(13-18)19-14-20-21(23-9-12-27(20)25-19)26-10-7-15(8-11-26)22(28)24-17-5-6-17/h2-4,9,12-15,17H,5-8,10-11H2,1H3,(H,24,28)

InChI Key

UIELOSNGEKYXAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NC5CC5

Origin of Product

United States

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